molecular formula CH2=C(CH3)COO(C2H5)<br>C6H10O2<br>C6H10O2 B166134 Ethyl methacrylate CAS No. 97-63-2

Ethyl methacrylate

Cat. No. B166134
CAS RN: 97-63-2
M. Wt: 114.14 g/mol
InChI Key: SUPCQIBBMFXVTL-UHFFFAOYSA-N
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Patent
US06881858B2

Procedure details

It is just as possible to use an excess of methacrylic anhydride, for example 20 mol %. In this case, after the reaction of the hydroxyacrylate (II) is as complete as possible, the excess methacrylic anhydride is destroyed by adding a low molecular weight alcohol such as methanol, ethanol, or isopropanol. This method is particularly recommended with longer-chained compounds (n=3-100). The excess methacrylic anhydride guarantees the most complete possible conversion of the hydroxy compound; the subsequent reaction of the methacrylic anhydride to give ethyl methacrylate and methacrylic acid, for example, ensures easier separation of these components with lower boiling points than methacrylic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxyacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][C:7](=O)[C:8](C)=C)(=[O:5])[C:2]([CH3:4])=[CH2:3].OC(=C)C([O-])=O>>[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C(=C)C)=O
Step Two
Name
hydroxyacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)[O-])=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C(=C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is destroyed
ADDITION
Type
ADDITION
Details
by adding a low molecular weight alcohol such as methanol, ethanol, or isopropanol
CUSTOM
Type
CUSTOM
Details
the subsequent reaction of the methacrylic anhydride

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC
Name
Type
product
Smiles
C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06881858B2

Procedure details

It is just as possible to use an excess of methacrylic anhydride, for example 20 mol %. In this case, after the reaction of the hydroxyacrylate (II) is as complete as possible, the excess methacrylic anhydride is destroyed by adding a low molecular weight alcohol such as methanol, ethanol, or isopropanol. This method is particularly recommended with longer-chained compounds (n=3-100). The excess methacrylic anhydride guarantees the most complete possible conversion of the hydroxy compound; the subsequent reaction of the methacrylic anhydride to give ethyl methacrylate and methacrylic acid, for example, ensures easier separation of these components with lower boiling points than methacrylic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxyacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][C:7](=O)[C:8](C)=C)(=[O:5])[C:2]([CH3:4])=[CH2:3].OC(=C)C([O-])=O>>[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C(=C)C)=O
Step Two
Name
hydroxyacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)[O-])=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C(=C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is destroyed
ADDITION
Type
ADDITION
Details
by adding a low molecular weight alcohol such as methanol, ethanol, or isopropanol
CUSTOM
Type
CUSTOM
Details
the subsequent reaction of the methacrylic anhydride

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC
Name
Type
product
Smiles
C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.